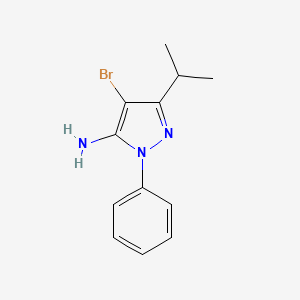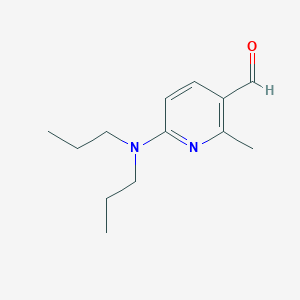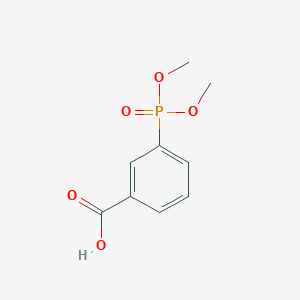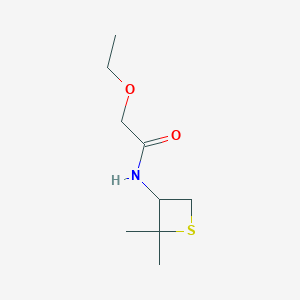![molecular formula C13H8Br2N2 B15228502 5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15228502.png)
5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various applications, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine atoms at the 5 and 7 positions, along with a phenyl group at the 2 position, makes this compound particularly interesting for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole typically involves the bromination of 2-phenyl-1H-benzo[d]imidazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole is used as a building block in organic synthesis. Its bromine atoms provide reactive sites for further functionalization, making it valuable for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its unique structure allows for the creation of materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
2-Phenyl-1H-benzo[d]imidazole: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
5,6-Dibromo-2-phenyl-1H-benzo[d]imidazole: Similar structure but with bromine atoms at different positions, leading to different reactivity and properties.
5,7-Dichloro-2-phenyl-1H-benzo[d]imidazole: Chlorine atoms instead of bromine, resulting in different chemical behavior and applications.
Uniqueness: The presence of bromine atoms at the 5 and 7 positions in 5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole provides unique reactivity and properties compared to its analogs. This makes it particularly valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H8Br2N2 |
|---|---|
Peso molecular |
352.02 g/mol |
Nombre IUPAC |
4,6-dibromo-2-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H8Br2N2/c14-9-6-10(15)12-11(7-9)16-13(17-12)8-4-2-1-3-5-8/h1-7H,(H,16,17) |
Clave InChI |
ZVPBWEVNHDVBNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B15228431.png)
![5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15228434.png)








![5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B15228518.png)
